

Safety data sheet (SDS) for 2-Chloro-6-methoxy-3-methylquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-6-methoxy-3-methylquinoxaline

CAS No.: 1218765-14-0

Cat. No.: B1463826

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Technical Guide & SDS: 2-Chloro-6-methoxy-3-methylquinoxaline

CAS Registry Number: 1218765-14-0 Document Type: High-Performance Technical Safety Guide Version: 2.0 (Research Grade)

Chemical Identity & Physicochemical Profile[1][2][3]

This compound is a functionalized quinoxaline scaffold, primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (specifically PI3K/mTOR pathways) and anti-infective agents. Its reactivity is defined by the labile chlorine atom at the C2 position, which serves as an electrophilic handle for nucleophilic aromatic substitution ().

Property	Specification
IUPAC Name	2-Chloro-6-methoxy-3-methylquinoxaline
Molecular Formula	
Molecular Weight	208.64 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Melting Point	149–153 °C (Typical for crystalline analogs)
LogP (Predicted)	~2.8 (Lipophilic, cell-permeable)
SMILES	<chem>COc1ccc2nc(C)c(Cl)nc2c1</chem>

Hazard Identification & Mechanistic Toxicology

GHS Classification (29 CFR 1910.1200 / Reg. EC 1272/2008):

- Skin Irritation: Category 2 (H315)
- Eye Irritation: Category 2A (H319)
- STOT-SE (Respiratory): Category 3 (H335)[1]

Mechanistic Insight (The "Why" Behind the Hazard)

Unlike simple solvents, the toxicity of **2-Chloro-6-methoxy-3-methylquinoxaline** is driven by its electrophilic nature. The chlorine at position 2 is activated by the electron-deficient pyrazine ring. Upon contact with biological nucleophiles (e.g., cysteine residues in proteins or mucous membranes), it can undergo alkylation reactions, leading to cellular stress and inflammatory responses.

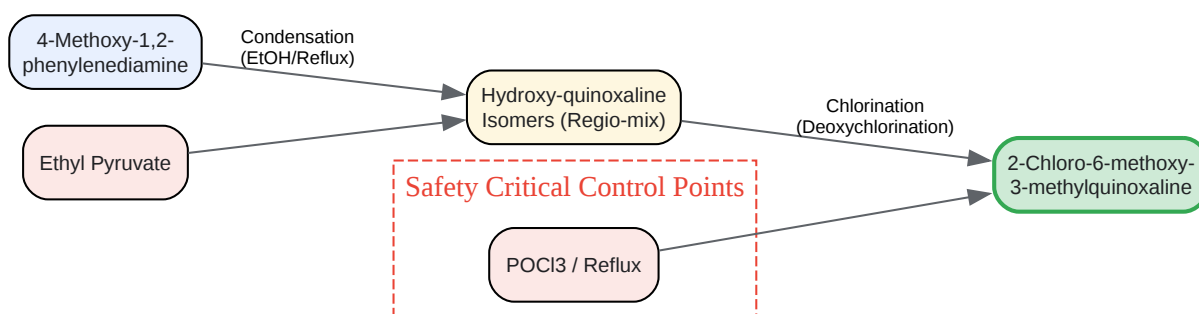
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Critical Warning: While not formally classified as a mutagen in limited datasets, the structural similarity to other chloro-quinoxalines suggests a potential for genotoxicity via DNA intercalation. Handle as a potential mutagen.

Synthesis & Reactivity Architecture

To understand the handling requirements, one must understand the synthesis. The preparation typically involves the condensation of a diamine with a pyruvate derivative, followed by chlorination.

Synthesis Workflow (DOT Visualization)



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Figure 1: Synthetic pathway highlighting the critical chlorination step using Phosphorus Oxychloride (

), requiring rigorous moisture control.

Experimental Protocol: Derivatization

Context: This compound is rarely the end product. It is used to attach amines or thiols.[2]

- Preparation: Dissolve 1.0 eq of **2-Chloro-6-methoxy-3-methylquinoxaline** in anhydrous DMF.
- Nucleophile Addition: Add 1.1 eq of the desired amine (e.g., morpholine) and 2.0 eq of DIPEA (base).
- Reaction: Heat to 80°C for 4-6 hours.
- Causality: The base neutralizes the HCl byproduct. If the base is omitted, the acidic environment may protonate the nucleophile, killing the reaction kinetics.
- Workup: Pour into ice water. The product usually precipitates due to the "salting out" effect and high lipophilicity.

Handling, Storage & Stability[10][11][12]

Storage Protocol[13]

- Temperature: 2–8 °C (Refrigerate).
- Atmosphere: Inert gas (Argon/Nitrogen) recommended.
- Stability: Hydrolysis-prone. In the presence of atmospheric moisture, the C2-Chlorine can slowly hydrolyze back to the hydroxyl form (tautomerizing to the oxo-form), rendering the compound useless for further substitution.

Personal Protective Equipment (PPE) Matrix

Protection Type	Material Recommendation	Breakthrough Time
Gloves	Nitrile (Double gloving recommended)	> 480 mins
Respiratory	N95 (Dust) or P100 (if generating aerosol)	N/A
Eye/Face	Chemical Safety Goggles	N/A
Body	Tyvek Lab Coat (if handling >5g)	N/A

Emergency Response Protocols

This section utilizes a Self-Validating Triage System. Follow the "If/Then" logic strictly.

Exposure Scenarios

- IF Inhaled:
 - Move to fresh air immediately.[3]
 - Validation: Check for "air hunger" or wheezing. If present, administer oxygen (trained personnel only) and call emergency services.
- IF on Skin:
 - Brush off dry powder before wetting (prevents increasing absorption surface area).
 - Wash with soap and water for 15 minutes.[4]
 - Validation: Inspect for erythema (redness). If redness persists >1 hour, seek medical attention (chemical dermatitis risk).
- IF in Eyes:
 - Flush with saline/water for 15 minutes, holding eyelids open.
 - Critical: Do not use neutralization agents (acids/bases) in the eye.

Spill Management (Laboratory Scale)

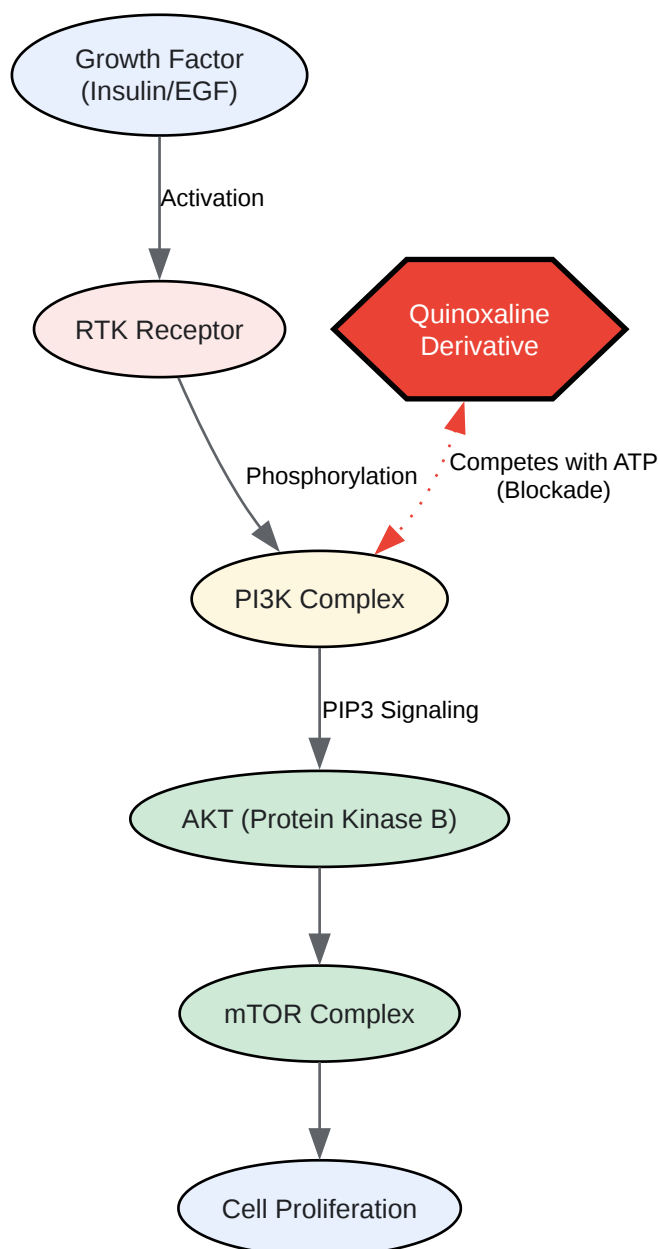
- Isolate: Evacuate non-essential personnel.
- Neutralize: No specific neutralization required, but avoid generating dust.
- Contain: Cover spill with damp sand or vermiculite to suppress dust.
- Disposal: Incineration is the only validated disposal method for halogenated nitrogen heterocycles to prevent groundwater contamination.

Biological Application Context (Kinase Inhibition)

[15][16]

This molecule is a "privileged scaffold" in drug discovery.[5] The methoxy group at position 6 acts as a hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes (e.g., ATP binding pocket).

Signal Transduction Context (DOT Visualization)



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Figure 2: Mechanism of Action: Quinoxaline derivatives often target the PI3K/AKT/mTOR pathway, blocking downstream cell proliferation.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4914664, 2-Chloro-6-methoxy-3-methylquinoline (Isomer Analog). Retrieved from [\[Link\]](#)
- Rasayan Journal of Chemistry (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Retrieved from [\[Link\]](#)

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